molecular formula C20H23NO4 B5831003 2-(4-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-(4-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B5831003
M. Wt: 341.4 g/mol
InChI Key: WAFQZGRIXFBICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound that has generated significant interest among the scientific community due to its potential applications in various fields. This compound is also known as TDAA and has been widely studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of TDAA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. TDAA has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and repair. Additionally, TDAA can induce the expression of various genes that are involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
TDAA has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. Studies have also shown that TDAA can reduce oxidative stress and inflammation, which are known to contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

TDAA has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to inhibit the growth of cancer cells. However, there are also some limitations to the use of TDAA in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for research on TDAA, including its potential use as an anticancer agent, plant growth regulator, and environmental monitoring tool. Further studies are needed to determine the optimal dosage and administration route of TDAA, as well as its toxicity and potential side effects. Additionally, research is needed to identify other potential applications of TDAA and to develop new synthesis methods that are more efficient and cost-effective.

Synthesis Methods

TDAA can be synthesized using a multistep process that involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with tert-butyl phenol, followed by the reaction of the resulting product with N,N-dimethylacetamide and acetic anhydride. The final product is obtained after purification and isolation using various techniques.

Scientific Research Applications

TDAA has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. One of the most promising areas of research is the development of TDAA as a potential anticancer agent. Studies have shown that TDAA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Other potential applications of TDAA include its use as a plant growth regulator and as a tool in environmental monitoring.

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-20(2,3)14-4-7-16(8-5-14)25-13-19(22)21-15-6-9-17-18(12-15)24-11-10-23-17/h4-9,12H,10-11,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFQZGRIXFBICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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